Ethyl 4-bromobutyrate
Overview
Description
Ethyl 4-bromobutyrate is a carboxylate derivative, typically appearing as a colorless to yellow liquid. It is known by several names, including 4-bromobutanoic acid ethyl ester and ethyl gamma-bromobutyrate . This compound is used extensively in organic synthesis, serving as an intermediate in the production of various chemicals and pharmaceuticals .
Mechanism of Action
Target of Action
Ethyl 4-bromobutyrate is a chemical compound used as a building block in various biochemical applications It’s known to be used in the preparation of firefly luciferase inhibitor-conjugated peptide derivatives .
Mode of Action
It’s known to interact with its targets to inhibit the activity of firefly luciferase, an enzyme that produces light in fireflies .
Biochemical Pathways
This compound is involved in the synthesis of poly (2,6,-dimethyl-1,4-phenylene oxide) and thieno (2,3-b)-azepin-4-ones . Thieno (2,3-b)-azepin-4-ones are known to have anti-tumor activity .
Result of Action
Its use in the synthesis of compounds with anti-tumor activity suggests potential therapeutic applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be handled in a well-ventilated area to avoid breathing in dust, fume, gas, mist, or vapors . It should also be kept away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
. .
Biochemical Properties
The role of Ethyl 4-bromobutyrate in biochemical reactions is primarily as an alkylating agent . It transfers its alkyl group to nucleophiles, resulting in the formation of new carbon-carbon bonds .
Molecular Mechanism
The mechanism of action of this compound involves the transfer of its alkyl group to a nucleophile, resulting in the formation of a new carbon-carbon bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromobutyrate can be synthesized through a one-step process involving the reaction of gamma-butyrolactone with hydrogen bromide in the presence of ethanol . The reaction is typically carried out under controlled temperatures, with hydrogen bromide gas being introduced into a solution of gamma-butyrolactone and ethanol . The mixture is then stirred and allowed to react, followed by washing and separation to obtain the final product .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromobutyrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as ethers, amines, or other substituted esters.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Carboxylic acids or other oxidized compounds are formed.
Scientific Research Applications
Ethyl 4-bromobutyrate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-bromobutyrate can be compared with other similar compounds, such as:
Ethyl 5-bromovalerate: Similar in structure but with an additional carbon atom in the chain.
Ethyl 3-bromopropionate: Shorter chain length and different reactivity due to the position of the bromine atom.
Ethyl 2-bromobutyrate: Different reactivity and applications due to the position of the bromine atom.
Uniqueness: this compound is unique due to its specific chain length and the position of the bromine atom, which influences its reactivity and suitability for various synthetic applications .
Biological Activity
Ethyl 4-bromobutyrate (C₆H₁₃BrO₂), a brominated ester, is recognized for its diverse biological activities and applications in organic synthesis. This compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. Its biological activity is primarily attributed to its ability to interact with various biochemical pathways, making it a subject of interest in both medicinal chemistry and biological research.
This compound can be synthesized through several methods, including the reaction of gamma-butyrolactone with hydrogen bromide in the presence of ethanol. This method yields the compound with moderate efficiency, typically around 50-58% depending on the specific conditions used . The compound appears as a colorless liquid with a pungent odor and is soluble in various organic solvents but immiscible with water .
The biological activity of this compound can be understood through its mechanisms of action:
- Alkylating Agent : this compound acts as an alkylating agent, transferring its alkyl group to nucleophiles, which can lead to the formation of new carbon-carbon bonds. This property is crucial in synthetic organic chemistry for creating complex molecules .
- Inhibition of Enzymes : It has been shown to inhibit firefly luciferase, an enzyme responsible for bioluminescence in fireflies. This inhibition suggests potential applications in developing bioluminescent assays and studying enzyme kinetics .
- Synthesis of Bioactive Compounds : The compound is involved in synthesizing various bioactive molecules, including anti-tumor agents and other therapeutic compounds. Its role as an intermediate in these syntheses highlights its importance in drug development .
Biological Applications
This compound has been utilized in various biological studies and applications:
- Enzyme-Linked Immunosorbent Assays (ELISA) : It is employed as a reagent in ELISA for detecting specific biological molecules, such as beta-adrenergic agonists like zilpaterol .
- Synthesis of Antitumor Agents : Research indicates that derivatives synthesized from this compound exhibit significant anti-tumor activity, suggesting potential therapeutic uses .
- Polymer Chemistry : The compound serves as a precursor for synthesizing polymers such as poly(2,6-dimethyl-1,4-phenylene oxide), which have applications in materials science .
Case Studies and Research Findings
Several studies have demonstrated the biological activity of this compound:
- A study published in The Journal of Organic Chemistry highlighted its utility in synthesizing thieno(2,3-b)-azepin-4-ones, compounds known for their pharmacological properties .
- Research conducted by MDPI showcased the compound's effectiveness as a building block for creating firefly luciferase inhibitor-conjugated peptide derivatives, further establishing its relevance in biochemical research .
Comparative Analysis
The following table summarizes the properties and activities of this compound compared to similar compounds:
Compound | Structure Type | Biological Activity | Applications |
---|---|---|---|
This compound | Brominated Ester | Inhibits luciferase; anti-tumor | Synthesis of pharmaceuticals |
Ethyl 5-bromovalerate | Brominated Ester | Moderate insecticidal activity | Agrochemical synthesis |
Ethyl 3-bromopropionate | Brominated Ester | Limited biological activity | Chemical synthesis |
Ethyl 2-bromobutyrate | Brominated Ester | Varies based on substituents | Organic synthesis |
Properties
IUPAC Name |
ethyl 4-bromobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPOBCXHALHJFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183845 | |
Record name | Ethyl 4-bromobutyrate | |
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Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 4-bromobutyrate | |
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CAS No. |
2969-81-5 | |
Record name | Ethyl 4-bromobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2969-81-5 | |
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Record name | Ethyl 4-bromobutyrate | |
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Record name | 2969-81-5 | |
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Record name | Ethyl 4-bromobutyrate | |
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Record name | Ethyl 4-bromobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.096 | |
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Record name | Ethyl 4-bromobutyrate | |
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Synthesis routes and methods
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